

Application Notes and Protocols: Photoionization Mass Spectrometry of the Amidogen Radical (NH₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amidogen**

Cat. No.: **B1220875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of the **amidogen** radical (NH₂) using photoionization mass spectrometry. The **amidogen** radical is a crucial intermediate in many chemical processes, including combustion, atmospheric chemistry, and the formation of nitrogen-containing compounds in astrophysical environments.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Understanding its ionization properties is essential for developing accurate chemical models and for potential applications in various fields, including drug development where nitrogen-containing functional groups are prevalent.

Quantitative Data

The following tables summarize key quantitative data obtained from photoionization mass spectrometry studies of the **amidogen** radical.

Table 1: Ionization and Dissociation Data for the **Amidogen** Radical

Parameter	Value	Reference
Adiabatic Ionization Potential	11.14 ± 0.01 eV	[5]
Adiabatic Ionization Potential	11.22 eV	[6]
Convergence to excited $A' \ ^1A_1$ state	12.445 ± 0.002 eV	[5]
Heat of Formation of NH^+ ($\Delta H_f^0(\text{NH}^+)$)	396.3 ± 0.3 kcal/mol	[5]
Heat of Formation of NH ($\Delta H_f^0(\text{NH})$)	85.2 ± 0.4 kcal/mol	[5]
Heat of Formation of NH_2 ($\Delta H_f^0(\text{NH}_2)$)	45.8 ± 0.3 kcal/mol	[5]
Bond Dissociation Energy $D_0(\text{H}_2\text{N-H})$	106.7 ± 0.3 kcal/mol	[5]
Bond Dissociation Energy $D_0(\text{HN-H})$	91.0 ± 0.5 kcal/mol	[5]
Bond Dissociation Energy $D_0(\text{N-H})$	79.0 ± 0.4 kcal/mol	[5]

Table 2: Absolute Photoionization Cross-Sections of the **Amidogen** Radical

Photon Energy (eV)	Cross-Section (Mb)	Reference
12.7	7.8 ± 2.2	[1][2][3][4]
13.2	7.8 ± 2.0	[1][2][3][4]

Experimental Protocols

Detailed methodologies for key experiments in the photoionization mass spectrometry of the **amidogen** radical are provided below. These protocols are based on established experimental setups from the scientific literature.

This protocol describes the generation of NH_2 radicals through the reaction of hydrogen atoms with hydrazine, a method successfully used in several photoionization studies.[\[5\]](#)

Objective: To produce a stable and continuous source of **amidogen** radicals for mass spectrometric analysis.

Materials:

- Hydrazine (N_2H_4)
- Molecular Hydrogen (H_2)
- Helium (He) or Argon (Ar) as a carrier gas
- Metaphosphoric acid (for coating)

Equipment:

- Microwave discharge source
- Flow tube reactor
- Mass flow controllers
- High-vacuum system with pumps
- Photoionization mass spectrometer

Procedure:

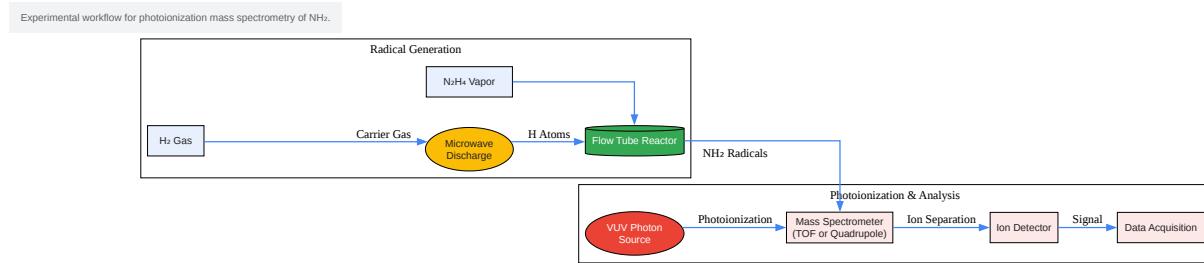
- Reactor Preparation:
 - Coat the inner walls of the flow tube reactor with metaphosphoric acid. This coating minimizes the recombination of hydrogen atoms and the loss of NH_2 radicals on the reactor surfaces.[\[5\]](#)
- Generation of Hydrogen Atoms:
 - Introduce a mixture of H_2 in a carrier gas (He or Ar) into a side arm of the flow tube.

- Pass this mixture through a microwave discharge to generate hydrogen atoms.
- Introduction of Hydrazine:
 - Introduce hydrazine vapor into the main flow tube downstream from the microwave discharge using a separate inlet. The concentration of N_2H_4 should be kept low to favor the desired reaction and minimize side reactions.
- Reaction and Radical Formation:
 - The hydrogen atoms react with hydrazine via the reaction: $\text{H} + \text{N}_2\text{H}_4 \rightarrow \text{NH}_2 + \text{NH}_3$.
- Sampling:
 - The gas mixture containing the newly formed NH_2 radicals is then sampled through a skimmer or a pinhole into the high-vacuum chamber of the mass spectrometer for analysis.

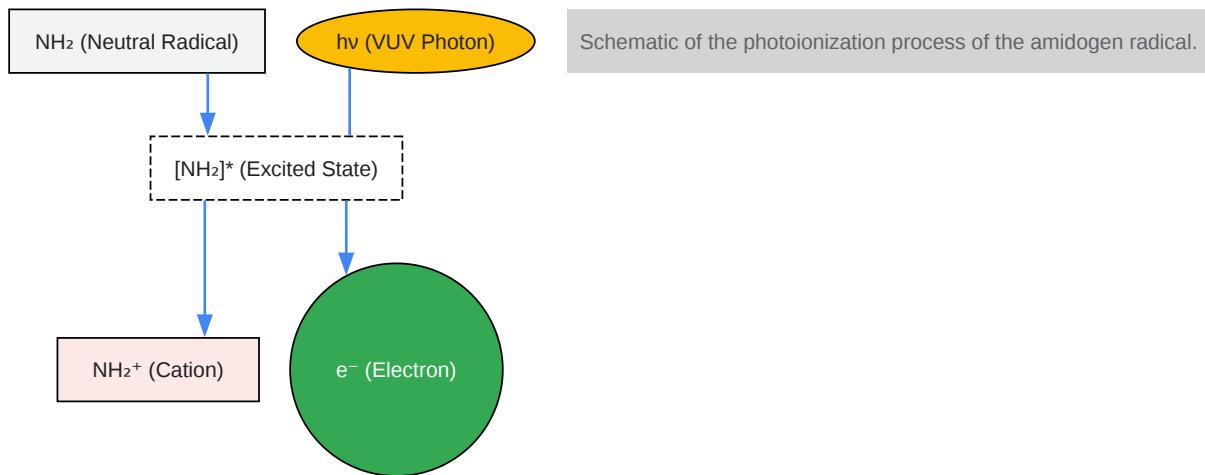
This protocol details the steps for the photoionization of the generated **amidogen** radicals and their subsequent mass analysis.

Objective: To measure the mass-to-charge ratio of the ions produced from the photoionization of NH_2 and to determine the photoionization efficiency.

Equipment:


- Tunable vacuum ultraviolet (VUV) light source (e.g., synchrotron radiation, hydrogen discharge lamp)
- Monochromator
- Time-of-Flight (TOF) or Quadrupole Mass Spectrometer
- Ion detector (e.g., microchannel plate)
- Data acquisition system

Procedure:


- Photoionization:
 - Direct the tunable VUV photon beam to intersect the molecular beam containing the NH₂ radicals within the ionization region of the mass spectrometer.
 - Scan the photon energy across the range of interest. The photoionization process is: NH₂ + hν → NH₂⁺ + e⁻.
- Mass Analysis:
 - The ions produced are extracted from the ionization region by an electric field and guided into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio. For NH₂, the parent ion will have a mass-to-charge ratio of 16.
- Detection and Data Acquisition:
 - The mass-separated ions are detected by an ion detector.
 - The ion signal is recorded as a function of the photon energy to generate a photoionization efficiency (PIE) curve.
- Data Analysis:
 - The adiabatic ionization potential can be determined from the onset of the NH₂⁺ signal in the PIE curve.[\[5\]](#)
 - Absolute photoionization cross-sections can be determined by calibrating the ion signal against a known standard or by using a double imaging photoelectron-photoion coincidence (i²PEPICO) spectrometer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Visualizations

The following diagrams illustrate the experimental workflow and the photoionization process.

[Click to download full resolution via product page](#)

Experimental workflow for photoionization mass spectrometry of NH₂.

[Click to download full resolution via product page](#)

Schematic of the photoionization process of the **amidogen** radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Photoionization Mass Spectrometry of the Amidogen Radical (NH₂)]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1220875#photoionization-mass-spectrometry-of-the-amidogen-radical\]](https://www.benchchem.com/product/b1220875#photoionization-mass-spectrometry-of-the-amidogen-radical)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com